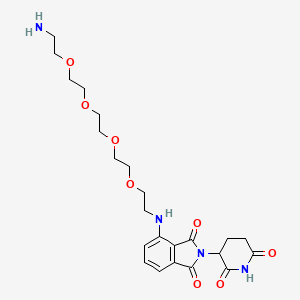

Pomalidomide-PEG4-C2-NH2

Beschreibung

BenchChem offers high-quality Pomalidomide-PEG4-C2-NH2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pomalidomide-PEG4-C2-NH2 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O8/c24-6-8-32-10-12-34-14-15-35-13-11-33-9-7-25-17-3-1-2-16-20(17)23(31)27(22(16)30)18-4-5-19(28)26-21(18)29/h1-3,18,25H,4-15,24H2,(H,26,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLHAPHCRDKBTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pomalidomide-PEG4-C2-NH2: A Technical Guide to a Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomalidomide-PEG4-C2-NH2 is a crucial bifunctional molecule extensively utilized in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed for the targeted degradation of disease-causing proteins. This technical guide provides an in-depth overview of the structure, function, and application of Pomalidomide-PEG4-C2-NH2. It includes a summary of its chemical properties, its mechanism of action in recruiting the E3 ubiquitin ligase Cereblon (CRBN), and the role of its tetraethylene glycol (PEG4) linker. Furthermore, this guide presents detailed experimental protocols for the synthesis and characterization of PROTACs incorporating this linker-ligand conjugate, alongside representative quantitative data to inform on the evaluation of novel protein degraders.

Structure and Chemical Properties

Pomalidomide-PEG4-C2-NH2 is a synthetic molecule that conjugates the Cereblon-binding agent pomalidomide to a flexible PEG4 linker, which is terminated with a primary amine. This amine group serves as a versatile chemical handle for the attachment of a ligand designed to bind to a specific protein of interest.

The key structural components are:

-

Pomalidomide Moiety: This derivative of thalidomide is a well-characterized ligand for the E3 ubiquitin ligase Cereblon (CRBN)[1]. Its glutarimide ring is essential for binding to the CRBN substrate receptor.

-

PEG4 Linker: The tetraethylene glycol linker provides spacing and flexibility, which is critical for the effective formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. The hydrophilic nature of the PEG linker can also enhance the solubility and cell permeability of the resulting PROTAC molecule[2][3][4].

-

C2-NH2 Linker Terminus: The ethylamine group at the end of the PEG chain allows for straightforward conjugation to a target protein ligand, typically through amide bond formation with a carboxylic acid on the ligand.

| Property | Value | Reference |

| Chemical Formula | C23H32N4O8 | [5][6] |

| Molecular Weight | 492.52 g/mol | [5][6] |

| CAS Number | 2225940-52-1 | [5][6] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO | [5] |

| SMILES | NCCOCCOCCOCCOCCNC1=CC=CC2=C1C(=O)N(C1CCC(=O)NC1=O)C2=O | [5] |

| IUPAC Name | 4-(15-amino-4,7,10,13-tetraoxa-1-azapentadecan-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione | [5] |

Function and Mechanism of Action in Targeted Protein Degradation

Pomalidomide-PEG4-C2-NH2 functions as the E3 ligase-recruiting component of a PROTAC. The overarching goal of a PROTAC is to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate a target protein.

The mechanism of action for a PROTAC synthesized using Pomalidomide-PEG4-C2-NH2 can be broken down into the following key steps:

-

Ternary Complex Formation: The PROTAC molecule, once inside the cell, simultaneously binds to the target protein (via the conjugated ligand) and to the CRBN E3 ligase (via the pomalidomide moiety). This brings the target protein and the E3 ligase into close proximity, forming a ternary complex[3]. The flexibility of the PEG4 linker is crucial for allowing the two proteins to adopt a productive orientation for the subsequent step.

-

Ubiquitination of the Target Protein: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This results in the formation of a polyubiquitin chain on the target protein.

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, a large protein complex that degrades ubiquitinated proteins into smaller peptides.

-

Catalytic Cycle: After the degradation of the target protein, the PROTAC molecule is released and can bind to another target protein and E3 ligase, initiating another round of degradation. This catalytic nature allows PROTACs to be effective at low concentrations.

Quantitative Data in PROTAC Development

The efficacy of a PROTAC is determined by several quantitative parameters. While specific data for a PROTAC utilizing the Pomalidomide-PEG4-C2-NH2 linker will be dependent on the target protein and the conjugated ligand, the following tables provide representative data for pomalidomide-based PROTACs to serve as a benchmark.

Table 1: Binding Affinities of Pomalidomide to Cereblon (CRBN)

| Parameter | Value | Assay Method | Reference |

| Kd | ~157 nM | Competitive Titration | [7] |

| IC50 | ~1.2 - 3 µM | Competitive Binding Assay | [5][8] |

Table 2: Representative Degradation Potency of Pomalidomide-Based PROTACs

| PROTAC Target | DC50 | Dmax | Cell Line | Reference |

| EGFRWT | 43.4 nM | >90% | A549 | [9] |

| EGFRT790M | 32.9 nM | ~96% | H1975 | [9] |

| HDAC3 | 0.44 µM | 77% | HCT116 | |

| BTK | 2.2 nM | 97% | Mino |

-

DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

-

Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.

Experimental Protocols

Synthesis of a PROTAC using Pomalidomide-PEG4-C2-NH2

This protocol describes a general method for conjugating a target protein ligand (containing a carboxylic acid) to Pomalidomide-PEG4-C2-NH2 via amide bond formation.

Materials:

-

Pomalidomide-PEG4-C2-NH2

-

Target protein ligand with a carboxylic acid moiety

-

Amide coupling reagent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DMSO)

-

Reaction vessel and magnetic stirrer

-

Purification system (e.g., HPLC)

Procedure:

-

Dissolution: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the target protein ligand (1.0 eq) in the anhydrous solvent.

-

Activation: Add the amide coupling reagent (1.1 eq) and the organic base (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling: Add a solution of Pomalidomide-PEG4-C2-NH2 (1.0 eq) in the anhydrous solvent to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

-

Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

-

Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.

Western Blot for Measuring PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

-

Cultured cells expressing the target protein

-

PROTAC stock solution (in DMSO)

-

Cell culture medium and plates

-

PBS (phosphate-buffered saline)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate and imaging system

Procedure:

-

Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the primary antibody against the loading control.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC mediates the ubiquitination of the target protein by the recruited E3 ligase.

Materials:

-

Purified recombinant target protein

-

Purified recombinant E1 ubiquitin-activating enzyme

-

Purified recombinant E2 ubiquitin-conjugating enzyme

-

Purified recombinant CRBN-DDB1 E3 ligase complex

-

Ubiquitin

-

ATP

-

PROTAC

-

Reaction buffer

-

SDS-PAGE and Western blotting reagents as described above

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, combine the reaction buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, CRBN-DDB1 complex, and the target protein.

-

PROTAC Addition: Add the PROTAC (or vehicle control) to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Quenching: Stop the reaction by adding Laemmli buffer and boiling at 95°C for 5 minutes.

-

Western Blot Analysis: Analyze the reaction products by SDS-PAGE and western blot using an antibody against the target protein. The appearance of higher molecular weight bands or a smear above the unmodified target protein band indicates polyubiquitination.

Conclusion

Pomalidomide-PEG4-C2-NH2 is a readily available and highly effective building block for the synthesis of CRBN-recruiting PROTACs. Its well-defined structure, coupled with the advantageous properties of the PEG4 linker, provides a robust platform for the development of novel therapeutics for a wide range of diseases. The experimental protocols and representative data presented in this guide offer a comprehensive resource for researchers in the field of targeted protein degradation, facilitating the rational design and rigorous evaluation of new PROTAC molecules. The continued exploration of such versatile chemical tools will undoubtedly accelerate the advancement of this promising therapeutic modality.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. frontiersin.org [frontiersin.org]

- 4. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 6. xcessbio.com [xcessbio.com]

- 7. benchchem.com [benchchem.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Pomalidomide-PEG4-C2-NH2: A Technical Guide for Researchers in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Core Concept: A Versatile Tool for PROTAC Synthesis

Pomalidomide-PEG4-C2-NH2 is a synthetic chemical tool indispensable in the field of targeted protein degradation. It serves as a pre-fabricated E3 ligase ligand-linker conjugate, streamlining the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates two key components:

-

Pomalidomide: A well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase. By binding to CRBN, pomalidomide acts as a "hook" to recruit the cellular machinery responsible for protein degradation.

-

PEG4-C2-NH2 Linker: A hydrophilic 4-unit polyethylene glycol (PEG) linker terminating in a primary amine (-NH2). This linker provides spatial separation between the E3 ligase and the target protein, a critical factor for the formation of a productive ternary complex. The terminal amine group offers a convenient chemical handle for conjugation to a ligand designed to bind a specific protein of interest.

The primary application of Pomalidomide-PEG4-C2-NH2 is in the development of PROTACs, which are heterobifunctional molecules designed to selectively eliminate disease-causing proteins by coopting the body's own protein disposal system, the ubiquitin-proteasome pathway.

The PROTAC Mechanism: Hijacking the Ubiquitin-Proteasome System

PROTACs synthesized using Pomalidomide-PEG4-C2-NH2 operate through a catalytic mechanism to induce the degradation of a target protein.

Caption: Mechanism of action for a PROTAC synthesized with Pomalidomide-PEG4-C2-NH2.

Quantitative Data: Performance of Pomalidomide-Based PROTACs

| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Compound 21 | BRD4 | THP-1 | <100 | >90 | [1] |

| dBET1 | BRD4 | MV4;11 | 1.8 | >95 | Not explicitly cited |

| ARV-825 | BRD4 | RS4;11 | <1 | >90 | Not explicitly cited |

Note: DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of a PROTAC targeting BRD4, which could be synthesized using Pomalidomide-PEG4-C2-NH2.

Synthesis of a BRD4-Targeting PROTAC

This protocol describes a potential synthetic route for conjugating a BRD4 ligand (e.g., a JQ1 derivative with a carboxylic acid handle) to Pomalidomide-PEG4-C2-NH2.

Caption: Synthetic workflow for a BRD4-targeting PROTAC.

Methodology:

-

Reactant Preparation: Dissolve the BRD4 ligand (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF).

-

Activation: Add a peptide coupling reagent, for example, HATU (1.1 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Coupling: Add a solution of Pomalidomide-PEG4-C2-NH2 (1 equivalent) in anhydrous DMF to the activated BRD4 ligand solution.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress using an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude product using flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the pure PROTAC.

-

Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

Biological Evaluation: Western Blot for BRD4 Degradation

This protocol outlines the steps to assess the ability of the newly synthesized PROTAC to induce the degradation of BRD4 in a cancer cell line.

Caption: Experimental workflow for Western Blot analysis of protein degradation.

Methodology:

-

Cell Culture: Culture a relevant cancer cell line (e.g., THP-1, a human acute monocytic leukemia cell line) in appropriate media and conditions until they reach a suitable confluency.

-

PROTAC Treatment: Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a set period (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control if available.

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay to ensure equal protein loading.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blot Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (BRD4) and a primary antibody for a loading control protein (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the BRD4 band to the loading control band to determine the extent of protein degradation at each PROTAC concentration.

Conclusion

Pomalidomide-PEG4-C2-NH2 is a valuable research tool that simplifies the synthesis of pomalidomide-based PROTACs. Its pre-packaged nature of an E3 ligase ligand and a flexible linker with a reactive handle allows researchers to focus on the development and optimization of the target-binding portion of the PROTAC. The methodologies outlined in this guide provide a framework for the successful synthesis and evaluation of novel protein degraders, paving the way for new therapeutic strategies in various diseases.

References

Pomalidomide-PEG4-C2-NH2: A Technical Guide to its Mechanism of Action in PROTACs

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of Pomalidomide-PEG4-C2-NH2, a crucial building block in the field of targeted protein degradation. We will explore its core mechanism of action within Proteolysis Targeting Chimeras (PROTACs), present key quantitative data, detail relevant experimental protocols, and visualize the underlying biological processes.

Introduction: The Role of Pomalidomide in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific unwanted proteins from cells.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1] They achieve this by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][]

A PROTAC molecule consists of three key components:

-

A ligand that binds to the target protein of interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A chemical linker that connects these two moieties.[3]

Pomalidomide, an immunomodulatory drug (IMiD), is a well-established and widely used ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[][4][5] CRBN is a substrate receptor within the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[6] Pomalidomide-PEG4-C2-NH2 is a synthetic E3 ligase ligand-linker conjugate. It incorporates the pomalidomide moiety, which serves to recruit CRBN, and a flexible 4-unit polyethylene glycol (PEG) linker terminating in an amine group (-NH2).[7][8][9] This terminal amine provides a convenient chemical handle for conjugation to a POI-binding ligand, facilitating the synthesis of a complete PROTAC molecule.[10]

Core Mechanism of Action

The primary function of the pomalidomide moiety within a PROTAC is to hijack the CRBN E3 ligase and bring it into close proximity with a specific protein of interest. This induced proximity triggers a cascade of events leading to the target's destruction.[3][5]

The process can be broken down into the following key steps:

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein (via its POI ligand) and the CRBN E3 ligase (via its pomalidomide ligand). This forms a crucial "POI-PROTAC-E3 ligase" ternary complex.[3][5] The stability and conformation of this complex are critical for degradation efficiency.[5] The flexibility and length of the linker, such as the PEG4 chain in Pomalidomide-PEG4-C2-NH2, play a vital role in enabling effective ternary complex formation.[11]

-

Ubiquitination of the Target Protein : Once the ternary complex is formed, the E3 ligase (CRBN) facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Recognition and Degradation : The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's protein degradation machinery.[1] The proteasome unfolds and degrades the tagged target protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can participate in further catalytic cycles of degradation.[3]

The structure of the Pomalidomide-PEG4-C2-NH2 conjugate itself is designed for modular PROTAC synthesis.

References

- 1. benchchem.com [benchchem.com]

- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. xcessbio.com [xcessbio.com]

- 10. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Pomalidomide-PEG4-C2-NH2: A Technical Guide to a Key Cereblon Ligand for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Pomalidomide-PEG4-C2-NH2, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a pre-functionalized ligand for the E3 ubiquitin ligase Cereblon (CRBN), this molecule offers a streamlined approach for the synthesis of heterobifunctional degraders. This document details the mechanism of action, quantitative binding data of its parent molecule, and key experimental protocols relevant to its application.

Introduction to Pomalidomide-PEG4-C2-NH2

Pomalidomide-PEG4-C2-NH2 is a synthetic E3 ligase ligand-linker conjugate.[1] It incorporates the well-characterized immunomodulatory drug (IMiD) pomalidomide, which is known to bind to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[1][2] This pomalidomide core is covalently attached to a 4-unit polyethylene glycol (PEG) linker that terminates in a primary amine (C2-NH2).[1][3] This terminal amine group provides a convenient chemical handle for conjugation to a ligand targeting a protein of interest, thus facilitating the rapid synthesis of PROTACs.[1][3]

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The use of pre-synthesized ligand-linker conjugates like Pomalidomide-PEG4-C2-NH2 accelerates the discovery and development of new protein degraders.

Chemical Properties

The fundamental chemical properties of Pomalidomide-PEG4-C2-NH2 are summarized in the table below.

| Property | Value |

| Chemical Name | 4-(15-amino-4,7,10,13-tetraoxa-1-azapentadecan-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |

| Synonyms | Cereblon Ligand-Linker Conjugates 8, E3 Ligase Ligand-Linker Conjugates 22 |

| Molecular Formula | C23H32N4O8 |

| Molecular Weight | 492.52 g/mol |

| CAS Number | 2225940-52-1 |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Pomalidomide-PEG4-C2-NH2 functions as the Cereblon-binding moiety within a PROTAC. The pomalidomide portion of the molecule binds to a specific pocket on CRBN, effectively "hijacking" the E3 ligase complex.[5] When the other end of the PROTAC is bound to a target protein, a ternary complex is formed, bringing the target protein into close proximity with the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein.

Quantitative Binding Data for the Pomalidomide Core

| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |

| Pomalidomide | ~157 nM | ~1.2 µM - 3 µM | Competitive Titration, TR-FRET, Competitive Binding Assay |

| Lenalidomide | ~178 nM | ~1.5 µM - 3 µM | Competitive Titration, TR-FRET, Competitive Binding Assay |

| Thalidomide | ~250 nM | ~30 µM | Competitive Titration, Competitive Binding Assay |

| Iberdomide (CC-220) | 60 nM, ~150 nM | - | TR-FRET |

Note: The binding affinities can vary depending on the specific assay conditions and constructs used.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of pomalidomide-based cereblon ligands.

Synthesis of a Pomalidomide-PEG-Amine Linker

This protocol describes a general method for the synthesis of a pomalidomide derivative with a PEG linker and a terminal amine, which is analogous to Pomalidomide-PEG4-C2-NH2. The synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction.

Materials:

-

4-fluoro-thalidomide

-

tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG4-C2-NH2)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (DMSO)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate, methanol)

Procedure:

-

To a solution of 4-fluoro-thalidomide (1.0 eq) in DMSO, add Boc-NH-PEG4-C2-NH2 (1.2 eq) and DIPEA (3.0 eq).

-

Stir the reaction mixture at 90 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the Boc-protected pomalidomide-PEG4-C2-NH2.

-

Dissolve the purified Boc-protected intermediate in DCM and add TFA (10-20% v/v).

-

Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

The crude product can be purified by reverse-phase HPLC to yield the final Pomalidomide-PEG4-C2-NH2.

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is a powerful technique to measure the binding kinetics and affinity of Pomalidomide-PEG4-C2-NH2 to Cereblon in real-time.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant purified Cereblon/DDB1 complex

-

Pomalidomide-PEG4-C2-NH2

-

SPR running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilization of CRBN/DDB1:

-

Activate the sensor chip surface with a mixture of EDC and NHS.

-

Inject the CRBN/DDB1 complex over the activated surface to allow for covalent coupling via primary amines.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.

-

-

Binding Analysis:

-

Prepare a series of dilutions of Pomalidomide-PEG4-C2-NH2 in the running buffer.

-

Inject the analyte solutions over the immobilized CRBN/DDB1 surface and the reference cell at a constant flow rate.

-

Monitor the change in response units (RU) during the association phase.

-

Switch back to running buffer to monitor the dissociation of the analyte.

-

After each cycle, regenerate the sensor surface with a short pulse of a regeneration solution (e.g., low pH glycine) if necessary.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

-

Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation

TR-FRET is a robust, high-throughput assay to measure the formation of the ternary complex between the target protein, a PROTAC, and Cereblon.

Materials:

-

Recombinant, tagged target protein (e.g., GST-tagged)

-

Recombinant, tagged Cereblon/DDB1 complex (e.g., His-tagged)

-

PROTAC synthesized using Pomalidomide-PEG4-C2-NH2

-

TR-FRET donor-labeled antibody against one tag (e.g., Tb-anti-His)

-

TR-FRET acceptor-labeled antibody against the other tag (e.g., d2-anti-GST)

-

TR-FRET assay buffer

-

Low-volume 384-well plates

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the PROTAC in the assay buffer.

-

Prepare working solutions of the tagged target protein, tagged CRBN/DDB1 complex, and the labeled antibodies in the assay buffer.

-

-

Assay Setup:

-

In a 384-well plate, add the tagged target protein, tagged CRBN/DDB1 complex, and the PROTAC dilutions.

-

Include controls such as no PROTAC, and each protein with the PROTAC individually.

-

Add the donor and acceptor labeled antibodies to the wells.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for ternary complex formation and antibody binding.

-

-

Detection:

-

Read the plate using a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is often observed, where the signal increases with PROTAC concentration as the ternary complex forms and then decreases at higher concentrations due to the formation of binary complexes that prevent ternary complex formation.

-

Conclusion

Pomalidomide-PEG4-C2-NH2 is a valuable and versatile tool for researchers in the field of targeted protein degradation. Its pre-functionalized nature simplifies the synthesis of pomalidomide-based PROTACs, enabling the rapid exploration of new target proteins for degradation. A thorough understanding of its mechanism of action, the binding properties of its pomalidomide core, and the application of robust biophysical and biochemical assays are essential for the successful development of novel and effective protein degraders. This guide provides a foundational resource for scientists and drug developers working to harness the therapeutic potential of this powerful technology.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pomalidomide-PEG4-C2-NH2 | Ligand for E3 Ligase | TargetMol [targetmol.com]

- 4. benchchem.com [benchchem.com]

- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pomalidomide-PEG4-C2-NH2 Linker: Core Properties and Applications in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, profoundly influencing the PROTAC's efficacy, solubility, cell permeability, and overall pharmacokinetic properties. This technical guide provides a comprehensive overview of the Pomalidomide-PEG4-C2-NH2 linker, a widely utilized component in the construction of PROTACs that recruit the Cereblon (CRBN) E3 ligase.

Pomalidomide, a derivative of thalidomide, serves as the CRBN-recruiting ligand. The tetraethylene glycol (PEG4) chain offers a balance of hydrophilicity and conformational flexibility, which can enhance the solubility and cell permeability of the resulting PROTAC molecule. The terminal primary amine (-NH2) on the ethyl (C2) spacer provides a reactive handle for conjugation to a POI-targeting ligand. This guide details the core physicochemical properties of the Pomalidomide-PEG4-C2-NH2 linker, outlines experimental protocols for its characterization and use, and provides visualizations of the underlying biological pathways and experimental workflows.

Core Properties of Pomalidomide-PEG4-C2-NH2

The fundamental properties of the Pomalidomide-PEG4-C2-NH2 linker are crucial for its application in PROTAC design. This linker is commercially available in both its free base and hydrochloride salt forms, which exhibit different molecular weights and solubilities.

| Property | Pomalidomide-PEG4-C2-NH2 | Pomalidomide-PEG4-C2-NH2 Hydrochloride |

| Chemical Structure | 4-(15-amino-4,7,10,13-tetraoxa-1-azapentadecan-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione[1] | 4-(15-amino-4,7,10,13-tetraoxa-1-azapentadecan-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride[2] |

| Molecular Formula | C23H32N4O8[1] | C23H33ClN4O8[2] |

| Molecular Weight | 492.52 g/mol [1] | 528.98 g/mol [2] |

| CAS Number | 2225940-52-1[1][3] | 2357105-92-9[2] |

| Appearance | Solid[1] | Light yellow to yellow solid[2] |

| Solubility | DMSO: ~50 mg/mL (requires sonication)[1] | DMSO: 220 mg/mL (requires sonication), H2O: 100 mg/mL (requires sonication)[2] |

| Storage Conditions | Store at -20°C in a dry, dark place.[1] It is recommended to freshly prepare solutions as the compound can be unstable.[3] | Store at -20°C, sealed and away from moisture. Stock solutions can be stored at -80°C for up to 6 months or -20°C for 1 month.[2] |

| Purity | Typically ≥95% or ≥98% as confirmed by LC-MS and NMR. | Typically high purity as provided by commercial suppliers. |

Signaling Pathway of Pomalidomide-Based PROTACs

The mechanism of action of a PROTAC utilizing the Pomalidomide-PEG4-C2-NH2 linker involves co-opting the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of a target protein.

Caption: PROTAC-mediated protein degradation pathway.

The process begins with the PROTAC molecule simultaneously binding to the target Protein of Interest (POI) and the Cereblon (CRBN) substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event forms a ternary complex, bringing the POI into close proximity with the E3 ligase machinery. The E1 ubiquitin-activating enzyme activates ubiquitin, which is then transferred to an E2 ubiquitin-conjugating enzyme. The E2 enzyme, in complex with the E3 ligase, facilitates the transfer of ubiquitin molecules to lysine residues on the surface of the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized as a substrate for degradation by the 26S proteasome, which unfolds and proteolytically cleaves the POI into small peptides. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.

Experimental Protocols

A comprehensive evaluation of a PROTAC constructed with the Pomalidomide-PEG4-C2-NH2 linker involves a series of in vitro and cellular assays.

Synthesis of a PROTAC using Pomalidomide-PEG4-C2-NH2

This protocol describes a general method for conjugating the Pomalidomide-PEG4-C2-NH2 linker to a POI ligand containing a carboxylic acid functional group.

Materials:

-

Pomalidomide-PEG4-C2-NH2

-

POI ligand with a carboxylic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) as a base

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as a solvent

-

High-Performance Liquid Chromatography (HPLC) for purification

-

Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

-

Dissolve the POI ligand (1 equivalent) in anhydrous DMF.

-

Add the coupling agent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Add a solution of Pomalidomide-PEG4-C2-NH2 (1 equivalent) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the final PROTAC.

-

Characterize the purified PROTAC by LC-MS to confirm the molecular weight and by NMR to confirm the structure.

Experimental Workflow for Assessing PROTAC-Mediated Protein Degradation

This workflow outlines the key steps to evaluate the efficacy of a synthesized PROTAC in a cellular context, using a pomalidomide-based PROTAC targeting the Epidermal Growth Factor Receptor (EGFR) as an example.

Caption: General experimental workflow for PROTAC evaluation.

Detailed Steps:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., H1975 non-small cell lung cancer cells, which harbor an EGFR mutation) in appropriate media.

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for various time points (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blot Analysis:

-

Normalize the protein concentration of all samples.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane with a primary antibody against the target protein (e.g., anti-EGFR) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the target protein band to the corresponding loading control band.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation percentage).

-

Physicochemical Characterization Protocols (General)

a. Solubility Determination (Shake-Flask Method):

-

Add an excess amount of the linker to a known volume of solvent (e.g., water, PBS at a specific pH) in a sealed vial.

-

Agitate the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent.

-

Quantify the concentration of the linker in the diluted supernatant using a validated analytical method such as HPLC-UV or LC-MS.

-

The measured concentration represents the thermodynamic solubility of the linker in that solvent at that temperature.

b. Stability Assessment (LC-MS Based):

-

Prepare solutions of the linker in various buffers (e.g., pH 4, 7.4, 9) and at different temperatures (e.g., 4°C, 25°C, 37°C).

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

-

Analyze the aliquots by LC-MS to determine the remaining percentage of the parent linker.

-

The degradation rate can be calculated to assess the stability under different conditions.

c. pKa Determination (Potentiometric Titration):

-

Dissolve a known amount of the linker in a solution of known ionic strength.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Monitor the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Plot the pH versus the volume of titrant added.

-

The pKa value corresponds to the pH at the half-equivalence point of the titration curve for the primary amine.

Conclusion

The Pomalidomide-PEG4-C2-NH2 linker is a valuable and versatile tool in the development of PROTACs for targeted protein degradation. Its well-defined structure, which combines a high-affinity CRBN ligand with a flexible and hydrophilic PEG spacer and a reactive amine handle, makes it a popular choice for researchers in the field. A thorough understanding of its core properties and the application of robust experimental protocols are essential for the successful design and evaluation of novel PROTAC-based therapeutics. This guide provides a foundational resource for scientists and drug development professionals to effectively utilize this linker in their research endeavors.

References

Pomalidomide-PEG4-C2-NH2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pomalidomide-PEG4-C2-NH2, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its molecular properties, provides a representative experimental protocol for its synthesis and formulation, and illustrates the key signaling pathway associated with its parent compound, pomalidomide.

Core Molecular Data

Pomalidomide-PEG4-C2-NH2 is a synthetic ligand-linker conjugate. It incorporates the pomalidomide moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a 4-unit polyethylene glycol (PEG) linker that terminates in an amine group. This bifunctional nature allows for its conjugation to a target protein ligand, forming a PROTAC capable of inducing targeted protein degradation.

| Property | Value | Source(s) |

| Molecular Formula | C23H32N4O8 | [1][2] |

| Molecular Weight | 492.52 g/mol | [1][2] |

| CAS Number | 2225940-52-1 | [1][2] |

| Appearance | Solid Powder | [2] |

| Solubility | Soluble in DMSO | [2] |

| Primary Application | PROTAC Development | [2][3] |

Experimental Protocols

The following sections provide a representative synthesis protocol for pomalidomide-linker conjugates and a detailed protocol for the formulation of Pomalidomide-PEG4-C2-NH2 for in vivo studies.

Representative Synthesis of Pomalidomide-PEG Linkers

The synthesis of pomalidomide-conjugates can be challenging, often suffering from long reaction times and the formation of byproducts. Recent advancements have focused on optimizing reaction conditions to improve yield and purity. The following is a generalized protocol based on methodologies for the synthesis of similar pomalidomide-based PROTAC linkers.

Materials:

-

4-Fluoro-pomalidomide

-

Amine-PEG4-C2-Boc (or other appropriately protected PEG linker)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

-

Trifluoroacetic acid (TFA) for deprotection

-

Dichloromethane (DCM)

-

Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

-

Nucleophilic Aromatic Substitution:

-

Dissolve 4-fluoro-pomalidomide and a slight excess of the protected amine-PEG linker in DMF or DMSO.

-

Add 2-3 equivalents of DIPEA to the reaction mixture.

-

Heat the reaction mixture, for example, to 80-100°C, and monitor the reaction progress by LC-MS. Recent rapid synthesis methods suggest that temperature elevation can significantly shorten reaction times to minutes.

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product using an appropriate organic solvent and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting Boc-protected conjugate by flash chromatography.

-

-

Boc Deprotection:

-

Dissolve the purified Boc-protected conjugate in DCM.

-

Add an excess of TFA to the solution.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

-

Upon completion, remove the solvent and excess TFA in vacuo to yield the final Pomalidomide-PEG4-C2-NH2 product.

-

In Vivo Formulation Protocol

This protocol describes the preparation of a suspended solution of Pomalidomide-PEG4-C2-NH2 suitable for oral or intraperitoneal injection in animal models.

Materials:

-

Pomalidomide-PEG4-C2-NH2

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% sodium chloride)

Procedure:

-

Prepare a Stock Solution:

-

Prepare a 55.0 mg/mL stock solution of Pomalidomide-PEG4-C2-NH2 in DMSO.

-

-

Prepare the Working Solution (Example for 1 mL):

-

To 400 µL of PEG300, add 100 µL of the 55.0 mg/mL DMSO stock solution and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix until uniform.

-

Add 450 µL of saline to bring the total volume to 1 mL. This results in a final concentration of 5.5 mg/mL.

-

Note: For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use.

Signaling Pathway and Experimental Workflow

Pomalidomide exerts its therapeutic effects by hijacking the E3 ubiquitin ligase complex. The following diagrams illustrate the mechanism of action of pomalidomide and a typical experimental workflow for PROTAC-mediated protein degradation.

Caption: Pomalidomide's mechanism of action.

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

References

- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to Pomalidomide-PEG4-C2-NH2 in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. A critical component in the design and synthesis of effective PROTACs is the E3 ligase ligand and associated linker. This guide provides a comprehensive technical overview of Pomalidomide-PEG4-C2-NH2, a widely utilized building block in the construction of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase.

Pomalidomide-PEG4-C2-NH2 is a synthetic conjugate that incorporates the high-affinity pomalidomide ligand, which binds to the CRBN substrate receptor of the CUL4A E3 ubiquitin ligase complex.[1] This ligand is connected to a 4-unit polyethylene glycol (PEG) linker, terminating in a primary amine (NH2) functional group. This terminal amine provides a versatile handle for conjugation to a "warhead"—a ligand that binds to the target protein of interest—thus completing the PROTAC structure. The PEG linker offers desirable physicochemical properties, including increased solubility and flexibility, which can be crucial for optimal ternary complex formation and subsequent degradation.[2]

Physicochemical Properties

A clear understanding of the physicochemical properties of Pomalidomide-PEG4-C2-NH2 is essential for its effective use in PROTAC synthesis and downstream applications.

| Property | Value | Reference |

| Molecular Formula | C23H32N4O8 | [3][4] |

| Molecular Weight | 492.52 g/mol | [3][4] |

| Appearance | Solid | [5] |

| Solubility | DMSO: 45 mg/mL (91.37 mM) | [3] |

| Storage | Powder: -20°C for 3 years | [3] |

| In solvent: -80°C for 1 year | [3] |

Mechanism of Action: PROTAC-Mediated Protein Degradation

The fundamental role of Pomalidomide-PEG4-C2-NH2 is to serve as the CRBN-recruiting arm of a PROTAC. The resulting heterobifunctional molecule orchestrates a series of molecular events culminating in the degradation of the target protein.

The process begins with the PROTAC molecule simultaneously binding to the protein of interest (POI) via its warhead and to CRBN through the pomalidomide moiety. This induced proximity results in the formation of a ternary complex (POI-PROTAC-CRBN). Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized as a substrate for degradation by the 26S proteasome. The PROTAC molecule is not consumed in this process and can catalytically induce the degradation of multiple POI molecules.

Quantitative Data: Performance of Pomalidomide-Based PROTACs

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of several pomalidomide-based PROTACs with PEG linkers against various protein targets. It is important to note that the linker length and attachment point can significantly influence degradation efficiency.

Binding Affinity of Pomalidomide to Cereblon

| Ligand | Binding Affinity (Kd) to CRBN | Reference |

| Pomalidomide | ~157 nM | [1][6] |

| Pomalidomide | 14.7 ± 1.9 µM (to CRBN TBD) | [7] |

Representative Degradation Data for Pomalidomide-PEG PROTACs

Target: Bruton's Tyrosine Kinase (BTK)

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| NC-1 | PEG-based | 2.2 | 97 | Mino | [8] |

| DD 03-171 | Not specified | 5.1 | >90 (inferred) | Not specified | |

| PTD10 | PEG-based | 0.5 | >90 (inferred) | Not specified | [9] |

| DBt-5 | PEG-12 | 55 | >80 | TMD8 | [10] |

Target: Epidermal Growth Factor Receptor (EGFR)

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| Compound 13 | PEG and triazole | 3.57 | 91 | HCC-827 | [11] |

| MS39 | Not specified | 5.0 | >90 (inferred) | HCC-827 | [11] |

| PROTAC EGFR degrader 2 | Not specified | 36.51 | >90 (inferred) | Not specified | [12] |

Experimental Protocols

Synthesis of a PROTAC using Pomalidomide-PEG4-C2-NH2

This protocol describes a general method for conjugating Pomalidomide-PEG4-C2-NH2 to a hypothetical protein of interest (POI) ligand ("Warhead-COOH") containing a carboxylic acid functional group via amide bond formation.

Materials:

-

Pomalidomide-PEG4-C2-NH2

-

Warhead-COOH (ligand for the protein of interest with a carboxylic acid)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Reverse-phase HPLC for purification

-

Mass spectrometer and NMR for characterization

Procedure:

-

To a solution of Warhead-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add a solution of Pomalidomide-PEG4-C2-NH2 (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

-

Characterize the purified PROTAC by mass spectrometry and NMR to confirm its identity and purity.

Western Blot for Protein Degradation Assessment

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

-

Cell line expressing the protein of interest

-

PROTAC stock solution in DMSO

-

Cell culture medium and reagents

-

Ice-cold PBS (Phosphate-Buffered Saline)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL (Enhanced Chemiluminescence) substrate and imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Add RIPA lysis buffer to each well, scrape the cells, and collect the lysate.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

-

Data Analysis:

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities.

-

Normalize the target protein band intensity to the loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for PROTAC activity. Several biophysical techniques can be employed to characterize this interaction.

a) Surface Plasmon Resonance (SPR)

-

Principle: Measures the binding kinetics and affinity of the PROTAC to the target protein and E3 ligase in real-time.

-

General Protocol:

-

Immobilize one of the proteins (e.g., the target protein) on an SPR sensor chip.

-

Inject the second protein (e.g., CRBN) with and without the PROTAC over the chip surface.

-

Monitor the change in the refractive index, which is proportional to the mass bound to the surface.

-

Analyze the sensorgrams to determine the association and dissociation rate constants and the binding affinity (Kd).

-

b) Isothermal Titration Calorimetry (ITC)

-

Principle: Directly measures the heat changes associated with binding events, providing thermodynamic parameters.

-

General Protocol:

-

Place a solution of one protein (e.g., the target protein) in the ITC cell.

-

Titrate a solution of the PROTAC and the second protein (e.g., CRBN) into the cell.

-

Measure the heat evolved or absorbed during each injection.

-

Analyze the data to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of ternary complex formation.

-

c) NanoBRET™ Ternary Complex Assay

-

Principle: A live-cell assay that uses bioluminescence resonance energy transfer (BRET) to detect the proximity of the target protein and CRBN.

-

General Protocol:

-

Co-express the target protein fused to a NanoLuc® luciferase and CRBN fused to a HaloTag® in cells.

-

Add the HaloTag® ligand, which is a fluorescent acceptor.

-

Treat the cells with the PROTAC.

-

Measure the BRET signal, which increases when the PROTAC brings the NanoLuc® donor and the fluorescent acceptor into close proximity.

-

Conclusion

Pomalidomide-PEG4-C2-NH2 is a valuable and versatile chemical tool for the development of PROTACs that recruit the CRBN E3 ligase. Its well-defined structure, favorable physicochemical properties conferred by the PEG linker, and reactive terminal amine make it a staple in the construction of novel protein degraders. A thorough understanding of its properties, the mechanism of PROTAC action, and the application of robust experimental protocols are essential for the successful design and optimization of potent and selective therapeutics in the rapidly advancing field of targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pomalidomide-PEG4-C2-NH2 | Ligand for E3 Ligase | TargetMol [targetmol.com]

- 4. Pomalidomide-PEG4-NH2 | CAS:2225940-52-1 | Biopharma PEG [biochempeg.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. PROTAC EGFR degrader 2 Datasheet DC Chemicals [dcchemicals.com]

Pomalidomide-PEG4-C2-NH2: An In-depth Technical Guide to E3 Ubiquitin Ligase Recruitment for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a novel modality to eliminate pathogenic proteins rather than merely inhibiting them. At the core of this technology lies the strategic recruitment of the cell's own ubiquitin-proteasome system. Pomalidomide, a potent derivative of thalidomide, has emerged as a key E3 ubiquitin ligase ligand, specifically targeting the Cereblon (CRBN) E3 ligase complex. This technical guide provides a comprehensive overview of Pomalidomide-PEG4-C2-NH2, a pre-functionalized chemical tool designed to streamline the development of pomalidomide-based PROTACs. We will delve into its mechanism of action, provide detailed experimental protocols, and present key quantitative data to empower researchers in their quest for novel therapeutics.

Core Concepts: The PROTAC Strategy and the Role of Pomalidomide

PROTACs are heterobifunctional molecules comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

Pomalidomide functions as a potent molecular glue, binding to the CRBN subunit of the CUL4A-DDB1-CRBN-RBX1 (CRL4^CRBN^) E3 ubiquitin ligase complex.[1] This binding event allosterically modulates the substrate specificity of CRBN, enabling the recruitment and subsequent ubiquitination of neosubstrates, such as the transcription factors IKZF1 and IKZF3.[1] In the context of PROTACs, pomalidomide serves as the E3 ligase "hook," tethering the entire degradation machinery to the targeted protein.

Pomalidomide-PEG4-C2-NH2 is a ready-to-use chemical entity that incorporates the pomalidomide warhead and a flexible 4-unit polyethylene glycol (PEG) linker, terminating in a primary amine. This amine functionality provides a convenient handle for conjugation to a POI ligand, typically through the formation of a stable amide bond with a carboxylic acid on the targeting moiety.

Physicochemical Properties

A clear understanding of the physicochemical properties of Pomalidomide-PEG4-C2-NH2 is crucial for its effective use in PROTAC synthesis and biological assays.

| Property | Value | Source |

| Molecular Formula | C23H32N4O8 | [2] |

| Molecular Weight | 492.52 g/mol | [2] |

| CAS Number | 2225940-52-1 | [2] |

| Appearance | Solid | [3] |

| Solubility | DMSO: ≥ 45 mg/mL (91.37 mM) | [4] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [4] |

Mechanism of Action: E3 Ligase Recruitment and Ternary Complex Formation

The efficacy of a pomalidomide-based PROTAC is contingent on the formation of a productive ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. The PEG4 linker in Pomalidomide-PEG4-C2-NH2 plays a critical role in this process, providing the necessary length and flexibility to span the distance between the POI and CRBN and to allow for an optimal orientation for ubiquitin transfer.

Experimental Protocols

Amide Coupling of Pomalidomide-PEG4-C2-NH2 to a Carboxylic Acid-Containing POI Ligand

This protocol describes a general procedure for the synthesis of a pomalidomide-based PROTAC via amide bond formation. Optimization of reaction conditions may be necessary for specific POI ligands.

Materials:

-

Pomalidomide-PEG4-C2-NH2

-

POI ligand with a terminal carboxylic acid

-

Amide coupling reagent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA, TEA)

-

Anhydrous solvent (e.g., DMF, DMSO)

-

Reaction vessel

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Analytical and preparative HPLC

-

Mass spectrometer

Procedure:

-

Preparation: Under an inert atmosphere, dissolve the POI ligand (1.0 eq) in the anhydrous solvent in a clean, dry reaction vessel.

-

Activation: Add the amide coupling reagent (1.1 - 1.5 eq) and the organic base (2.0 - 3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling: Add a solution of Pomalidomide-PEG4-C2-NH2 (1.0 - 1.2 eq) in the anhydrous solvent to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by analytical HPLC or LC-MS.

-

Work-up: Once the reaction is complete, quench the reaction with water. The crude product can be extracted with a suitable organic solvent.

-

Purification: Purify the crude PROTAC using preparative HPLC to obtain the final product with high purity.

-

Characterization: Confirm the identity and purity of the synthesized PROTAC using HRMS and NMR spectroscopy.

References

- 1. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pomalidomide-PEG4-NH2 | CAS:2225940-52-1 | Biopharma PEG [biochempeg.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pomalidomide-PEG4-C2-NH2 | Ligand for E3 Ligase | TargetMol [targetmol.com]

The Strategic Imperative of the PEG4 Linker in Pomalidomide-Based PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] Pomalidomide, a derivative of thalidomide, is a widely utilized E3 ligase ligand that binds to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[2][3]

The linker, far from being a passive spacer, plays a critical role in determining the efficacy, selectivity, and physicochemical properties of a PROTAC.[2] Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable properties. This guide provides an in-depth technical analysis of the role of the PEG4 linker in the design and function of pomalidomide-based PROTACs.

The Multifaceted Role of the PEG4 Linker

The selection of a four-unit polyethylene glycol (PEG4) linker in the architecture of pomalidomide-based PROTACs is a strategic choice driven by its unique combination of hydrophilicity, flexibility, and defined length. These characteristics profoundly influence several key aspects of PROTAC function, from its drug-like properties to its biological activity.

Physicochemical Properties: Enhancing Drug-Likeness

One of the primary challenges in PROTAC development is their often high molecular weight and lipophilicity, which can lead to poor solubility and limited cell permeability.[4] PEG linkers, with their repeating ethylene glycol units, introduce hydrophilicity, which can significantly improve the aqueous solubility of the PROTAC molecule.[5][6] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, further enhancing solubility.[4]

The PEG4 linker strikes a balance between increasing hydrophilicity and maintaining sufficient permeability. While longer PEG chains can further increase solubility, they can also negatively impact cell permeability.[4] The relatively short and flexible nature of the PEG4 linker allows the PROTAC to adopt conformations that can shield its polar surface area, facilitating passage across the cell membrane.[4][5]

Ternary Complex Formation: The Key to Efficacy

The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5] The linker is a critical determinant of the geometry and stability of this complex.[2] The length and flexibility of the PEG4 linker are crucial in allowing the warhead and the pomalidomide ligand to bind to their respective proteins simultaneously and adopt an orientation that is favorable for ubiquitin transfer from the E2-conjugating enzyme to the target protein.[7]

A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[2] The optimal linker length is target-dependent, but the PEG4 linker often represents a good starting point for optimization.[8]

Data Presentation: The Impact of Linker Composition on PROTAC Activity

The following tables summarize quantitative data for pomalidomide-based PROTACs, illustrating the impact of the linker on their degradation capabilities. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

| PROTAC | Target Protein | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| Compound 21 | BRD4 | Dihydroquinazolinone-linker-pomalidomide | 810 | >90 (at 1 µM) | THP-1 | [9] |

| ZQ-23 | HDAC8 | HDAC6/8 inhibitor-linker-pomalidomide | 147 | 93 | Not Specified | [10] |

| RC-2 | BTK | Ibrutinib-linker-pomalidomide | 1.8 | >95 | Mino | [11] |

| IR-2 | BTK | Ibrutinib-linker-pomalidomide | 1.5 | >95 | Mino | [11] |

| NC-1 | BTK | Ibrutinib-linker-pomalidomide | 2.5 | >95 | Mino | [11] |

| RC-3 | BTK | Ibrutinib-linker-pomalidomide | 1.7 | >95 | Mino | [11] |

Table 1: Degradation Potency of Pomalidomide-Based PROTACs with Varied Linkers. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pomalidomide-based PROTACs.

Synthesis of Pomalidomide-PEG4-Linker Conjugate

This protocol describes a general method for synthesizing a pomalidomide-linker conjugate that can then be attached to a warhead.

Materials:

-

Pomalidomide

-

Boc-NH-PEG4-COOH

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Coupling Reaction: To a solution of pomalidomide (1.0 eq) and Boc-NH-PEG4-COOH (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction with water and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain Boc-protected pomalidomide-PEG4-amine.

-

Boc Deprotection: Dissolve the purified product in a mixture of TFA and DCM (e.g., 1:4 v/v).

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure to yield the pomalidomide-PEG4-amine conjugate as a TFA salt.

Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.[1]

Materials:

-